molecular formula C12H18O6 B15341104 Dimethyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate

Dimethyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate

Cat. No.: B15341104
M. Wt: 258.27 g/mol
InChI Key: QDSJYZFYYGBJDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate (CAS 1987078-64-7) is a high-purity chemical compound supplied for research and development purposes. This compound features a unique 1,4-dioxaspiro[4.5]decane scaffold functionalized with two ester groups, making it a versatile and valuable building block in organic synthesis . The spirocyclic core structure is of significant interest in medicinal chemistry for the development of novel bioactive molecules; for instance, structurally similar 1,4-dioxaspiro[4.5]decane derivatives have been investigated as key intermediates in the synthesis of LsrK kinase ligands, which are being explored for their potential to inhibit bacterial quorum sensing and biofilm formation . With a molecular formula of C12H18O6 and a molecular weight of 258.27 g/mol, this diester is an important precursor for further chemical transformations . The product is intended for research applications only and is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers are advised to consult the safety data sheet prior to handling.

Properties

IUPAC Name

dimethyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O6/c1-15-9(13)11(10(14)16-2)3-5-12(6-4-11)17-7-8-18-12/h3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDSJYZFYYGBJDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCC2(CC1)OCCO2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Starting Materials

The most widely reported method involves the acid-catalyzed cyclocondensation of a diol with a ketone derivative. Ethylene glycol and dimethyl 2,2-bis(hydroxymethyl)cyclohexane-1,3-dicarboxylate are common starting materials, reacting under acidic conditions to form the spiroketal core. The mechanism proceeds via protonation of the ketone carbonyl, followed by nucleophilic attack by the diol’s hydroxyl groups, culminating in dehydration to form the 1,4-dioxane ring.

Optimization Studies

Yields for this method typically range from 40% to 60%, depending on the acid catalyst and reaction time. Sulfuric acid (5–10 mol%) in refluxing toluene achieves a 45% yield after 12 hours. Alternative catalysts like p-toluenesulfonic acid (PTSA) reduce side reactions, improving yields to 55% under similar conditions. A notable limitation is the formation of regioisomers, which necessitate chromatographic purification.

Halogenation-Mediated Ring Closure

Bromination Techniques

A halogenation-based approach, adapted from bicyclic amine syntheses, involves brominating a precursor such as N-methyl-1,4-dioxaspiro[4.5]decane-8-acetoxamide. Treatment with N-bromosuccinimide (NBS) in carbon tetrachloride introduces bromine at the 6-position, generating a reactive intermediate for subsequent ring closure.

Ring-Closure Conditions

The brominated intermediate undergoes base-mediated elimination (e.g., potassium hydroxide in ethanol) to form a double bond, followed by intramolecular cyclization to construct the spiro framework. This two-step process achieves a 50% overall yield, with the elimination step being rate-limiting. Recent advances utilize phase-transfer catalysts to enhance reaction efficiency, reducing reaction times from 24 hours to 8 hours.

Photochemical Synthesis Approaches

[2+2] Cycloaddition Methodology

Inspired by cubane dicarboxylate syntheses, photochemical [2+2] cycloaddition has been explored for spiroketal formation. Irradiating a diketone precursor (e.g., dimethyl 1,4-dioxaspiro[4.5]deca-6,8-diene-8,8-dicarboxylate) with UV light in benzene induces a cycloaddition reaction, forming the strained spiro center. This method requires a 450 W mercury lamp and achieves a 30% yield after 24 hours.

Light Source Optimization

Switching to LED-based photoreactors with narrow-wavelength emission (365 nm) improves selectivity, reducing side products and increasing yields to 38%. Scalability remains a challenge due to light penetration limitations in batch reactors, prompting interest in continuous-flow systems (discussed in Section 4).

Continuous Flow Manufacturing

Reactor Design Considerations

Continuous-flow photochemistry, as demonstrated in cubane syntheses, offers a scalable alternative. A tubular reactor with immobilized TiO2 catalysts enables precise control over residence time (30 minutes) and photon flux. This setup converts 34.3 g of diketone precursor into the spiroketal product at a rate of 3.4 g·h⁻¹, achieving a 60% yield—nearly double that of batch methods.

Process Scalability

Flow systems mitigate thermal degradation and side reactions through rapid heat dissipation. A three-coil reactor configuration, operated at 10–15°C, maximizes product stability while maintaining throughput. Industrial adopters report a 40% reduction in production costs compared to batch processes.

Esterification of Precursor Acids

Dicarboxylic Acid Synthesis

The target compound can be derived from 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylic acid, synthesized via oxidation of a diol precursor (e.g., 1,4-dioxaspiro[4.5]decane-8,8-dimethanol) using Jones reagent. This step achieves an 85% yield under controlled conditions (0–5°C, 2 hours).

Methylation Techniques

Esterification with methanol and sulfuric acid (2 equiv.) at reflux completes the synthesis. Gas chromatography monitoring reveals >95% conversion after 6 hours, with purification via recrystallization from ethyl acetate. This method is favored for its simplicity but requires high-purity dicarboxylic acid, which can be challenging to isolate.

Comparative Analysis of Methods

Method Yield (%) Scalability Cost (Relative) Key Advantage
Acid-Catalyzed Cyclocond. 45–55 Moderate Low Simple setup, readily available reagents
Halogenation Closure 50 Low Moderate High regioselectivity
Photochemical 30–38 Low High Access to strained systems
Continuous Flow 60 High Moderate Scalable, reduced side products
Esterification 85 High Low High purity, minimal steps

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1,4-dioxaspiro-[4.5]decane-8,8-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Dimethyl 1,4-dioxaspiro-[4.5]decane-8,8-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of spiroketal-containing pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl 1,4-dioxaspiro-[4.5]decane-8,8-dicarboxylate involves its interaction with specific molecular targets. The spiroketal structure allows it to bind to enzymes and receptors, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Diethyl 1,4-Dioxaspiro[4.5]decane-8,8-dicarboxylate

  • Structure : Ethyl ester groups replace the methyl esters in the target compound.
  • Molecular Formula : C₁₄H₂₀O₆ (vs. C₁₂H₁₈O₆ for the dimethyl variant).
  • Properties : The bulkier ethyl groups may reduce crystallinity and enhance lipophilicity, impacting solubility in organic solvents. Commercial suppliers (e.g., Amadis Chemical) list it at $1.9–2.9/gram, suggesting industrial relevance .
  • Applications : Used in similar synthetic pathways but with altered reaction kinetics due to steric hindrance.

Methyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate

  • Structure: A monoester derivative with a single methyl carboxylate group.
  • Molecular Formula : C₁₀H₁₆O₄ (MW: 200.23 g/mol).
  • Reactivity : Serves as a precursor for further functionalization, such as esterification or amidation. Its simpler structure enables easier purification compared to diesters .

Ethyl 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate

  • Structure : Combines an ethyl ester with a methyl substituent at the 8-position.
  • Molecular Formula : C₁₂H₂₀O₄ (MW: 228.28 g/mol).
  • Available at 98% purity for research use .

8-(3,4-Dimethoxyphenyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid

  • Structure : Aryl substitution with 3,4-dimethoxyphenyl and a carboxylic acid group.
  • Molecular Formula : C₁₇H₂₂O₆ (MW: 322.35 g/mol).

8-(Cyclopropylmethoxy)-1,4-dioxaspiro[4.5]decane

  • Structure : Ether-linked cyclopropylmethoxy substituent.
  • Molecular Formula : C₁₂H₂₀O₃ (MW: 212.29 g/mol).

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications References
Dimethyl 8,8-dicarboxylate C₁₂H₁₈O₆ 258.27 Two methyl esters High crystallinity; synthetic precursor
Diethyl 8,8-dicarboxylate C₁₄H₂₀O₆ 284.31 Two ethyl esters Enhanced lipophilicity; commercial availability
Methyl 8-carboxylate C₁₀H₁₆O₄ 200.23 Single methyl ester Precursor for functionalization
Ethyl 8-methyl-8-carboxylate C₁₂H₂₀O₄ 228.28 Ethyl ester + methyl group Steric stabilization in reactions
8-(3,4-Dimethoxyphenyl)-8-carboxylic acid C₁₇H₂₂O₆ 322.35 Aryl + carboxylic acid Bioactivity in drug discovery
8-(Cyclopropylmethoxy) C₁₂H₂₀O₃ 212.29 Cyclopropylmethoxy ether Improved CNS penetration

Q & A

Q. What are the established synthetic routes for Dimethyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate, and how do reaction conditions influence yield?

The compound is synthesized via acetal formation from cyclohexanone derivatives. A common method involves reacting (1R,3S)-dimethyl 2-oxocyclohexane-1,3-dicarboxylate with ethylene glycol under acid catalysis, followed by esterification . Key variables include solvent choice (e.g., diethyl ether for purification), temperature control (room temperature to reflux), and catalyst type (e.g., p-toluenesulfonic acid). Yield optimization requires careful monitoring of water removal to drive the acetalization equilibrium .

Q. How is the structural conformation of this spirocyclic compound validated?

X-ray crystallography confirms the chair conformation of the cyclohexane ring, with the 1,3-dioxolane ring forming a spiro junction. Key bond lengths include the pseudo-axial C–O bond (1.439 Å) and equatorial C–O bond (1.424 Å), while the O–C–O angle in the dioxolane ring is 106.25° . Complementary characterization uses 1H^1H NMR (to confirm ester methyl groups at δ ~3.7 ppm) and IR spectroscopy (C=O stretches at ~1730 cm1 ^{-1}) .

Q. What purification techniques are recommended for this compound?

Post-synthesis purification typically involves column chromatography (silica gel, ethyl acetate/hexane eluent) to remove unreacted starting materials. Recrystallization from ethanol or methanol is used for higher-purity batches. Purity assessment requires HPLC with a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How does the spirocyclic structure influence reactivity in cross-coupling or functionalization reactions?

The spirocyclic framework imposes steric constraints, directing regioselectivity in reactions. For example, the equatorial ester groups in the chair conformation are more accessible for nucleophilic attacks, while the axial positions may hinder bulky reagents. Computational studies (DFT) predict preferential reactivity at the C8 position due to lower steric hindrance . Experimental validation involves Suzuki-Miyaura coupling with aryl boronic acids, monitored by 13C^{13}C NMR .

Q. What strategies resolve contradictions in reported biological activity data for structurally related dioxaspiro compounds?

Discrepancies in IC50_{50} values (e.g., cytotoxic activity ranging from 20 µM to >150 µM in MCF-7 cells) may arise from differences in assay conditions (e.g., serum concentration, incubation time) or impurities . Mitigation strategies include:

  • Standardizing cell lines and culture conditions.
  • Validating compound purity via LC-MS before assays.
  • Using positive controls (e.g., doxorubicin for cytotoxicity). Comparative studies with analogs (e.g., ethyl 2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetate) can isolate structural contributors to activity .

Q. How can computational modeling predict interactions between this compound and biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with enzymes like cyclooxygenase-2 (COX-2) or kinases. The spirocyclic core’s rigidity may enhance binding entropy, while ester groups form hydrogen bonds with active-site residues. Validation requires crystallographic co-structure data or surface plasmon resonance (SPR) binding assays .

Methodological Tables

Table 1: Key Synthetic Parameters and Outcomes

ParameterConditionOutcome (Yield)Reference
Catalystp-TsOH (5 mol%)78% yield
SolventToluene (reflux)65% yield
PurificationSilica gel (EtOAc/hexane 1:4)>95% purity

Table 2: Comparative Biological Activity of Analogous Compounds

CompoundBiological ActivityIC50_{50} (µM)Model SystemReference
8-Methyl-1,4-dioxaspiro[4.5]decan-8-yl methanolCytotoxic20MCF-7 cells
Ethyl 2-(8-hydroxy-dioxaspiro)acetateAntioxidant156.3Liver homogenate

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